Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate
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Overview
Description
Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate is a versatile chemical compound with a unique structure that allows for diverse applications. It is used in various fields of scientific research, ranging from drug synthesis to material science studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate typically involves the reaction of 2-(methylsulfanyl)benzyl chloride with methyl 2-mercaptobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Benzyl-substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate can be compared with other similar compounds, such as:
Methyl 2-{[2-(ethylsulfanyl)benzyl]sulfanyl}benzenecarboxylate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-{[2-(propylsulfanyl)benzyl]sulfanyl}benzenecarboxylate: Similar structure but with a propyl group instead of a methyl group.
Methyl 2-{[2-(butylsulfanyl)benzyl]sulfanyl}benzenecarboxylate: Similar structure but with a butyl group instead of a methyl group.
The uniqueness of this compound lies in its specific methylsulfanyl substitution, which can influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
methyl 2-[(2-methylsulfanylphenyl)methylsulfanyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S2/c1-18-16(17)13-8-4-6-10-15(13)20-11-12-7-3-5-9-14(12)19-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOZKEZHPUEODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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